molecular formula C7H6BrFO2 B2360316 2-Bromo-5-fluoro-4-methoxyphenol CAS No. 1185836-60-5

2-Bromo-5-fluoro-4-methoxyphenol

Cat. No. B2360316
CAS RN: 1185836-60-5
M. Wt: 221.025
InChI Key: ZAXSUABVDQXNGB-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 . It has a molecular weight of 221.03 . This compound is an aryl fluorinated building block .


Synthesis Analysis

2-Bromo-5-fluorophenol may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists . It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with bromo, fluoro, and methoxy substituents . The exact mass of the compound is 201.962936 Da .


Chemical Reactions Analysis

2-Bromo-5-fluorophenol may undergo various chemical reactions. For instance, it may be used in the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists . It may also participate in the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 . It has a boiling point of 245.5±20.0 °C at 760 mmHg . The compound is in the form of a liquid and has a refractive index of n20/D 1.553 (lit.) .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Bromophenols, including 2-Bromo-5-fluoro-4-methoxyphenol, have been studied for their carbonic anhydrase inhibitory properties. Research has shown that these compounds can inhibit various human carbonic anhydrase isozymes, suggesting their potential utility in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Polymer Synthesis

Derivatives of this compound have been utilized in synthesizing novel copolymers with styrene. These copolymers, featuring ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been characterized by various analytical techniques, indicating the compound's significance in the field of material science and polymer chemistry (Kharas et al., 2016).

Molecular Structure and Electronic Properties

The molecular structure and electronic properties of this compound derivatives have been explored through computational studies. These studies, utilizing density functional theory, have shed light on the molecular electrostatic potential, atomic charges, and molecular orbital energies, indicating the compound's potential in forming multidentate ligands for complex metal centers (Tanak, 2019).

Antibacterial Properties

Bromophenol derivatives, including those related to this compound, have demonstrated antibacterial properties. Extracts from marine algae containing these compounds have shown effectiveness against various bacterial strains, highlighting their potential in developing new antibacterial agents (Xu et al., 2003).

Antioxidant Properties

Studies have identified bromophenol derivatives from marine algae, including compounds structurally similar to this compound, possessing significant antioxidant activities. These compounds have been shown to scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related damage (Li et al., 2011).

Safety and Hazards

This compound is classified as an irritant. It may cause skin and eye irritation, and may be harmful if inhaled . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

2-bromo-5-fluoro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXSUABVDQXNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Fluoro-4-methoxy-phenol (21.32 g; 0.15 mol) prepared according to literature [Freedman, J.; Stewart, K. T.; J. Heterocycl. Chem. 1989, 26, 1547-1554] is dissolved in dry dichloromethane (300 mL). The well stirred reaction mixture is cooled to −15° C. (ice/salt). A solution of bromine (23.97 g; 0.15 mol) in dry dichloromethane (75 mL) is dropped into the reaction mixture. After complete addition stirring is continued for one hour. Water (150 mL) containing sodium sulfite (3.0 g) is added to the reaction mixture. Stirring is continued at ambient temperature for 30 min. The organic layer is separated, washed with water (100 mL) and dried over MgSO4 in the presence of decolorizing charcoal. After filtration the solvent is completely removed under reduced pressure. The residue is crystallized from tert-butylmethylether/hexane to yield the title compound as a colorless solid.
Quantity
21.32 g
Type
reactant
Reaction Step One
Quantity
23.97 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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